Carbon-13C tetrachloride

Description

The exact mass of the compound Methane-13C, tetrachloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Carbon-13C tetrachloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbon-13C tetrachloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

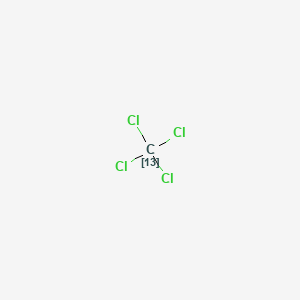

IUPAC Name |

tetrachloro(113C)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4/c2-1(3,4)5/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGDMQKNWNREIO-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10108804 |

Source

|

| Record name | Methane-13C, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32488-50-9 |

Source

|

| Record name | Methane-13C, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032488509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane-13C, tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10108804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon-13C tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 13C-labeled carbon tetrachloride

An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Carbon Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of carbon-13 (¹³C) labeled carbon tetrachloride (¹³CCl₄). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the available synthetic routes, experimental protocols, and analytical validation of this important isotopic tracer. This document delves into the core chemical principles, offers step-by-step methodologies for the most viable synthetic pathways, and emphasizes the critical safety and handling protocols required. By synthesizing information from established industrial processes and adapting them for laboratory-scale isotopic labeling, this guide aims to be a definitive resource for the production of high-purity ¹³CCl₄.

Introduction: The Significance of ¹³C-Labeled Carbon Tetrachloride

Carbon-13 is a stable, non-radioactive isotope of carbon that serves as a powerful tool in a multitude of scientific disciplines, including metabolic research, mechanistic studies of chemical reactions, and drug metabolism and pharmacokinetics (DMPK).[1][2] The incorporation of a ¹³C atom into a molecule allows for its unambiguous tracking and quantification using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[3][4]

¹³C-labeled carbon tetrachloride, specifically, is a valuable tool for investigating the fate of CCl₄ in biological and environmental systems, and as a starting material for the synthesis of other ¹³C-labeled compounds. Its use in drug development can aid in understanding the metabolic pathways of drugs and identifying potential toxicities.[5] This guide provides the necessary technical details for the synthesis of ¹³CCl₄, enabling researchers to produce this critical tracer in-house.

Strategic Approaches to the Synthesis of ¹³C-Labeled Carbon Tetrachloride

The synthesis of ¹³CCl₄ hinges on the introduction of a ¹³C atom into a suitable precursor molecule, followed by exhaustive chlorination. The choice of the ¹³C-labeled starting material is a critical first step, with commercial availability and the efficiency of the subsequent chlorination reaction being the primary considerations. The two most prominent and scientifically sound approaches are the photochlorination of ¹³C-labeled chloroform and the direct chlorination of ¹³C-labeled methane.

Rationale for Precursor Selection

The selection of the ¹³C-labeled precursor is a balance between cost, availability, and the complexity of the synthetic route.

-

¹³C-Methane (¹³CH₄): This is a fundamental and often more readily available ¹³C-labeled starting material.[6] The direct chlorination of methane is a well-established industrial process.[7] However, this reaction proceeds via a free-radical chain mechanism, which can lead to a mixture of chlorinated methanes (chloromethane, dichloromethane, chloroform, and carbon tetrachloride), necessitating careful control of reaction conditions and extensive purification.

-

¹³C-Chloroform (¹³CHCl₃): Starting from ¹³C-chloroform offers a more direct route to ¹³CCl₄, as only one additional chlorination step is required. This can lead to higher selectivity and simpler purification. The photochlorination of chloroform is a high-yield reaction that can be readily adapted for laboratory-scale synthesis.[8][9]

This guide will provide detailed protocols for both approaches, allowing researchers to choose the most suitable method based on their specific needs and available resources.

Synthetic Methodologies: Step-by-Step Protocols

Method 1: Photochlorination of ¹³C-Labeled Chloroform

This method is highly recommended for its selectivity and high conversion rates.[9] The reaction is initiated by ultraviolet (UV) light, which generates highly reactive chlorine radicals.

Reaction: ¹³CHCl₃ + Cl₂ --(UV light)--> ¹³CCl₄ + HCl

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer should be assembled. The apparatus must be placed in a certified chemical fume hood.[10] The reaction vessel should be made of a material that is transparent to UV light (e.g., quartz or borosilicate glass). A UV lamp (e.g., a mercury vapor lamp) should be positioned to irradiate the reaction mixture.

-

Reagent Preparation:

-

¹³C-Chloroform (¹³CHCl₃) of high isotopic purity (e.g., 99 atom % ¹³C).

-

Chlorine gas (Cl₂).

-

An inert solvent, such as unlabeled carbon tetrachloride, can be used to dilute the ¹³C-chloroform to maintain a low concentration, which favors the formation of ¹³CCl₄ and minimizes the formation of byproducts like hexachloroethane.[9]

-

-

Reaction Procedure:

-

Charge the reaction flask with a solution of ¹³C-chloroform in unlabeled carbon tetrachloride. A concentration of less than 5000 ppm of ¹³C-chloroform is recommended for optimal selectivity.[11]

-

Begin stirring the mixture and maintain the reaction temperature at approximately 35°C using a water bath.[9]

-

Turn on the UV lamp to initiate the reaction.

-

Slowly bubble chlorine gas through the gas inlet tube into the reaction mixture. The flow rate of chlorine should be carefully controlled to be at least stoichiometric with the ¹³C-chloroform.[12]

-

The reaction progress can be monitored by taking small aliquots and analyzing them by gas chromatography (GC) to determine the conversion of ¹³C-chloroform.

-

Continue the reaction until the desired conversion is achieved (typically >98%).[9]

-

-

Work-up and Purification:

-

Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any dissolved HCl and excess chlorine.

-

The crude ¹³CCl₄ can be purified by fractional distillation.[13] Given the small difference in boiling points between chloroform (61.2 °C) and carbon tetrachloride (76.7 °C), a spinning-band distillation apparatus is recommended for efficient separation.[13][14]

-

Alternatively, molecular sieves can be used to remove residual impurities.[14]

-

Method 2: Direct Chlorination of ¹³C-Labeled Methane

This method utilizes the fundamental reaction of methane with chlorine, which is also initiated by UV light.

Reaction: ¹³CH₄ + 4Cl₂ --(UV light)--> ¹³CCl₄ + 4HCl

Experimental Protocol:

-

Apparatus Setup: A gas-phase photoreactor is required for this synthesis. This typically consists of a quartz tube that can be irradiated by a UV lamp, with gas inlets for ¹³C-methane and chlorine, and an outlet leading to a series of cold traps to collect the chlorinated products. The entire setup must be contained within a fume hood.

-

Reagent Preparation:

-

¹³C-Methane (¹³CH₄) of high isotopic purity.

-

Chlorine gas (Cl₂).

-

-

Reaction Procedure:

-

Introduce a controlled flow of ¹³C-methane and a stoichiometric excess of chlorine gas into the photoreactor.

-

Irradiate the gas mixture with UV light to initiate the free-radical chain reaction.[7]

-

The reaction is highly exothermic, and the temperature of the reactor should be monitored.

-

The product stream, containing a mixture of chlorinated methanes and HCl, is passed through a series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the products.

-

-

Work-up and Purification:

-

The condensed liquid will be a mixture of ¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃, and ¹³CCl₄.

-

This mixture must be carefully neutralized to remove dissolved HCl, for example, by washing with a dilute sodium bicarbonate solution, followed by drying over a suitable drying agent (e.g., anhydrous calcium chloride).

-

The separation of the individual chlorinated methanes is achieved by fractional distillation. Due to the significant differences in their boiling points, a standard distillation setup may be sufficient.

-

Data Presentation and Expected Outcomes

The expected outcomes of the synthesis of ¹³CCl₄ are summarized in the table below. The values are based on reported efficiencies for the synthesis of the unlabeled compound and the typical isotopic purity of commercially available starting materials.

| Parameter | Method 1: Photochlorination of ¹³CHCl₃ | Method 2: Direct Chlorination of ¹³CH₄ |

| Starting Material | ¹³C-Chloroform (99 atom % ¹³C) | ¹³C-Methane (99 atom % ¹³C) |

| Expected Chemical Yield | > 95% | Variable, depends on reaction control |

| Expected Isotopic Purity | > 99 atom % ¹³C | > 99 atom % ¹³C |

| Primary Byproducts | Hexachloroethane (minimal) | ¹³CH₃Cl, ¹³CH₂Cl₂, ¹³CHCl₃ |

| Purification Method | Fractional Distillation (Spinning-Band) | Fractional Distillation |

Visualization of Synthetic Pathways

The logical flow of the two primary synthetic methods is illustrated in the following diagrams.

Caption: Workflow for the synthesis of ¹³C-Carbon Tetrachloride via photochlorination of ¹³C-Chloroform.

Caption: Workflow for the synthesis of ¹³C-Carbon Tetrachloride via direct chlorination of ¹³C-Methane.

Analytical Validation and Quality Control

The final product must be rigorously analyzed to confirm its chemical purity and isotopic enrichment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for assessing the chemical purity of the synthesized ¹³CCl₄. It can effectively separate ¹³CCl₄ from any remaining starting material, solvent, and byproducts. The mass spectrum will confirm the identity of the product, showing the characteristic isotopic cluster for ¹³CCl₄.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is essential for determining the isotopic enrichment of the final product.[15] A proton-decoupled ¹³C NMR spectrum of the purified product should show a single resonance corresponding to the carbon atom in ¹³CCl₄. The isotopic enrichment can be quantified by comparing the integral of this signal to that of a known internal standard or by using advanced NMR techniques.[3]

Safety and Handling Protocols

Carbon tetrachloride is a known carcinogen and is toxic to the liver and kidneys.[16] All handling and synthesis of ¹³CCl₄ must be conducted with extreme caution, adhering to strict safety protocols.

-

Engineering Controls: All operations involving carbon tetrachloride must be performed in a certified chemical fume hood with a face velocity of at least 100 ft/min.[10] The laboratory should be maintained under negative pressure.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (consult manufacturer's compatibility charts), safety goggles or a face shield, and a lab coat, must be worn at all times.[10][17]

-

Handling and Storage: Avoid contact with skin and eyes and inhalation of vapors.[10] Store ¹³CCl₄ in a tightly sealed container in a dry, well-ventilated area.

-

Spill and Emergency Procedures: In case of a small spill (<1 L), trained personnel with appropriate PPE may clean it up using an absorbent material. For larger spills, evacuate the area and contact emergency services.[18] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

Conclusion

The synthesis of ¹³C-labeled carbon tetrachloride is an achievable goal for a well-equipped research laboratory. By carefully selecting the appropriate ¹³C-labeled precursor and following the detailed protocols outlined in this guide, researchers can produce high-purity ¹³CCl₄ for their specific applications. The photochlorination of ¹³C-chloroform is generally the preferred method due to its higher selectivity and yield. Rigorous adherence to safety protocols is paramount throughout the entire process, from handling the starting materials to the purification and analysis of the final product. This guide provides the foundational knowledge and practical steps necessary to empower researchers in their pursuit of advanced isotopic labeling studies.

References

- CN109415281B - Chloroform photochlorination to carbon tetrachloride - Google Patents. (n.d.).

- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941.

-

Exploring the Role of Carbon Tetrachloride in Chemical Synthesis - Patsnap Eureka. (2025, July 3). Retrieved from [Link]

- US2110174A - Method of making carbon tetrachloride - Google Patents. (n.d.).

-

Carbon tetrachloride - Wikipedia. (n.d.). Retrieved from [Link]

- CA3028445A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents. (n.d.).

- CN1982267A - Method for converting carbon tetrachloride into methane chloride - Google Patents. (n.d.).

-

Carbon-13 Isotope Enrichment Process by CF4 Distillation. (n.d.). Taiyo Nippon Sanso. Retrieved from [Link]

-

How to make Carbon Tetrachloride - Powered by XMB 1.9.11 - Sciencemadness.org. (2010, November 25). Retrieved from [Link]

-

Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. (n.d.). Retrieved from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. (2024, November 25). Retrieved from [Link]

-

Unveiling the Secret Reaction: How to Make Carbon Tetrachloride! - YouTube. (2023, February 3). Retrieved from [Link]

-

How to convert methane to carbon tetrachloride - Quora. (2018, October 28). Retrieved from [Link]

-

The use of δ13C in CO to determine removal of CH4 by Cl radicals in the atmosphere - MPG.PuRe. (2024, April 26). Retrieved from [Link]

-

Two Methods for Purifying Carbon Tetrachloride - Tech Briefs. (2018, February 3). Retrieved from [Link]

-

Carbon tetrachloride - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

- WO2018009459A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents. (n.d.).

- Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4558–4563.

-

WO/2018/009459 PHOTOCHLORINATION OF CHLOROFORM TO CARBON TETRACHLORIDE - WIPO Patentscope. (2018, January 11). Retrieved from [Link]

-

Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Carbon Tetrachloride - EPA. (2017, February 5). Retrieved from [Link]

-

Carbon tetrachloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Stable Isotope Labeling by Carbon-13 in Bacteria Culture for the Analysis of Residual Avermectin Using Stable Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PubMed. (2021, October 10). Retrieved from [Link]

-

4 - University of Georgia Office of Research. (n.d.). Retrieved from [Link]

-

Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway - PubMed. (n.d.). Retrieved from [Link]

-

The use of δ13C in CO to determine removal of CH4 by Cl radicals in the atmosphere - AEMET. (2024, June 7). Retrieved from [Link]

-

Kinetic Modeling of Direct Methane Chlorination in Both Free-Radical and Catalytic Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

How to Implement Effective Carbon Tetrachloride Usage Protocols? - Patsnap Eureka. (2025, July 3). Retrieved from [Link]

-

Favoring the Methane Oxychlorination Reaction over EuOCl by Synergistic Effects with Lanthanum - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. CN1982267A - Method for converting carbon tetrachloride into methane chloride - Google Patents [patents.google.com]

- 2. epic.awi.de [epic.awi.de]

- 3. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable Isotope Labeling by Carbon-13 in Bacteria Culture for the Analysis of Residual Avermectin Using Stable Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tn-sanso.co.jp [tn-sanso.co.jp]

- 7. quora.com [quora.com]

- 8. CA3028445A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents [patents.google.com]

- 9. WO2018009459A1 - Photochlorination of chloroform to carbon tetrachloride - Google Patents [patents.google.com]

- 10. research.uga.edu [research.uga.edu]

- 11. CN109415281B - Chloroform photochlorination to carbon tetrachloride - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. Sciencemadness Discussion Board - How to make Carbon Tetrachloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Two Methods for Purifying Carbon Tetrachloride - Tech Briefs [techbriefs.com]

- 15. Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nj.gov [nj.gov]

- 17. How to Implement Effective Carbon Tetrachloride Usage Protocols? [eureka.patsnap.com]

- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

physicochemical properties of Carbon-13C tetrachloride

Physicochemical Profiling of Carbon-13 Tetrachloride ( ): A Technical Guide for Spectroscopic & Metabolic Applications

Executive Summary

Carbon-13 tetrachloride (

This guide provides a rigorous analysis of

Molecular & Isotopic Architecture

The fundamental distinction of

Synthesis & Enrichment

Production typically follows the chlorination of

Reaction Pathway:

Physicochemical Properties: The Isotope Effect

The substitution of

Comparative Data Table

| Property | Natural | Carbon-13 | Isotope Effect Note |

| Molecular Weight | 153.82 g/mol | 154.82 g/mol | +1.0 Da mass shift |

| Density (25°C) | 1.594 g/mL | 1.604 g/mL | Mass-dependent density increase (~0.6%) |

| Boiling Point | 76.72°C | 76.7°C | Negligible/Slight Inverse VPIE |

| Melting Point | -23.0°C | -23.0°C | Negligible shift |

| Spin ( | 0 | 1/2 | NMR Active |

| Dipole Moment | 0 D | 0 D | Symmetric Tetrahedral ( |

Deep Dive: Vapor Pressure Isotope Effect (VPIE)

Contrary to the intuition that "heavier molecules boil higher,"

-

Mechanism: The heavier isotope lowers the zero-point energy of the internal vibrations. In non-polar fluids like

, this can slightly weaken intermolecular dispersion forces relative to the kinetic energy reduction, leading to volatility that is nearly identical to, or slightly higher than, the light isotopologue. -

Practical Implication: For distillation or evaporation protocols, researchers should treat

as having an identical volatility profile to standard

Spectroscopic Signatures & Applications

The primary utility of

A. Nuclear Magnetic Resonance (NMR)

proton-free-

Chemical Shift:

- (relative to TMS).

-

Unlike

(77.16 ppm, triplet),

-

Relaxation Mechanism (

): In most organic molecules,-

Dominant Mechanism: Spin-Rotation (SR) .[1] The molecule is a symmetric top; as it rotates, the electron cloud lags slightly, generating a fluctuating magnetic field that relaxes the nucleus.

-

Implication:

relaxation times are temperature-dependent but do not benefit from Nuclear Overhauser Effect (NOE) enhancement. This makes

-

B. Vibrational Spectroscopy (IR/Raman)

The mass increase of the central atom redshifts the vibrational frequencies, particularly the asymmetric stretch (

-

Asymmetric Stretch:

- : ~776 cm⁻¹

- : ~750–755 cm⁻¹ (Red-shifted)

-

Utility: This shift allows for the discrimination of metabolic flux in tracer studies where

is incorporated into chlorinated metabolites.

Visualization: NMR Relaxation Logic

The following diagram illustrates the decision logic for selecting

Caption: Logic flow for selecting

Experimental Protocols

Protocol 1: Anhydrous NMR Sample Preparation

Since

-

Glassware Prep: Bake NMR tubes and pipettes at 120°C for 4 hours. Cool in a desiccator.

-

Solvent Handling:

-

Use

stored over 4Å molecular sieves (activated). -

Note: Do not use basic alumina, as

can react violently with some basic surfaces under catalytic conditions.

-

-

Transfer: Perform all transfers in a glove bag or glove box under

or Ar atmosphere. -

Sealing: Cap the NMR tube immediately. For long-term studies, flame-seal the tube to prevent evaporation (volatile toxic vapor).

Protocol 2: Metabolic Tracer Precursor Handling

When using

-

Stoichiometry: Calculate moles based on the specific isotopic mass (154.82 g/mol ), not the natural mass.

-

Initiation: Radical reactions (e.g., Kharasch addition) require an initiator (AIBN or Benzoyl Peroxide).

-

Quenching: Unreacted

must be recovered via rotary evaporation (cold trap -78°C) due to its high cost and toxicity.

Safety & Environmental Compliance

WARNING: Carbon tetrachloride is a potent hepatotoxin and a Group 2A carcinogen. It is also a Class I Ozone Depleting Substance.

Toxicology Mechanism

CYP2E1-

This radical initiates lipid peroxidation, leading to hepatocellular necrosis.

-

Isotope Effect on Toxicity: While kinetic isotope effects (KIE) can sometimes slow metabolism, the C-Cl bond cleavage is the rate-determining step. The

substitution has a negligible effect on bond strength compared to H/D substitution. Therefore, treat

Handling Requirements

-

Containment: Fume hood with face velocity >100 fpm.

-

PPE: Double nitrile gloves (breakthrough time is short for chlorinated solvents) or Viton/PVA gloves.

-

Disposal: Segregate as "Halogenated Organic Waste." Do not mix with acetone or ether waste streams to prevent cross-reactions.

References

-

Narten, A., & Kuhn, W. (1961). Accurate Determination of Vapor Pressure Differences of Isotopic Compounds. II. The

Isotope Effect in Carbon Tetrachloride and Benzene. Helvetica Chimica Acta.[2] Link -

Sigma-Aldrich. (2024). Carbon-13C tetrachloride Product Specification & Density Data. Link

-

Lide, D. R. (Ed.). (2005).[2] CRC Handbook of Chemistry and Physics. Internet Version. Link

-

Farrar, T. C., & Becker, E. D. (1971). Pulse and Fourier Transform NMR. Academic Press. (Authoritative source for Spin-Rotation relaxation mechanisms in small molecules).[1]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Carbon Tetrachloride. Link

Sources

- 1. Nuclear magnetic resonance spectroscopy. Carbon-13 spin-lattice relaxation time measurements of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACCURATE DETERMINATION OF VAPOR PRESSURE DIFFERENCES OF ISOTOPIC COMPOUNDS. II. THE C$sup 13$/C$sup 12$ ISOTOPE EFFECT IN CARBON TETRACHLORIDE AND BENZENE (Journal Article) | OSTI.GOV [osti.gov]

The 13C NMR Spectroscopic Profile of Carbon Tetrachloride: A Technical Guide

Executive Summary

Carbon tetrachloride (

This guide provides a comprehensive technical analysis of the

The Spectroscopic Signature

In a proton-decoupled

Quantitative Parameters

| Parameter | Value | Notes |

| Chemical Shift ( | 96.1 ppm | Downfield shift driven by the electronegativity of four Chlorine atoms. |

| Multiplicity | Singlet | No protons present for J-coupling ( |

| Line Shape | Broadened | Broadening caused by scalar coupling to quadrupolar Chlorine nuclei ( |

| NOE Enhancement | Negligible ( | Lack of protons prevents Nuclear Overhauser Effect (NOE) signal enhancement. |

Structural Causality

The resonance at 96.1 ppm is a direct consequence of inductive deshielding . The four highly electronegative chlorine atoms pull electron density away from the central carbon, descreening the nucleus and exposing it to a higher effective magnetic field (

Relaxation Dynamics: The Dominance of Spin-Rotation[2][3]

The most critical technical challenge in acquiring quantitative

Mechanism Analysis

The dominant relaxation pathway for

-

Physics: As the small, symmetric

molecule rotates rapidly in solution, the electron cloud lags slightly behind the nuclear framework. This generates a fluctuating local magnetic field at the nucleus.[2] -

Temperature Dependence: This is the inverse of the Dipole-Dipole mechanism. As temperature increases, molecular rotation speeds up, increasing the efficiency of the SR mechanism, thereby shortening

.

Diagram: Relaxation Mechanism Logic

The following diagram illustrates the decision logic for identifying the dominant relaxation mechanism, contrasting

Caption: Logical flow determining 13C relaxation mechanisms. CCl4 follows the "No Protons -> High Symmetry" path to Spin-Rotation.

Experimental Protocol: Quantitative Acquisition

Due to the Spin-Rotation mechanism and lack of NOE, standard carbon parameters (e.g.,

The "Long T1" Challenge

The spin-lattice relaxation time (

Validated Workflow: Inversion Recovery

To determine the exact

Caption: Inversion Recovery workflow for measuring T1. Essential for optimizing recycle delays in CCl4 analysis.

Recommended Parameters for Detection

If the goal is simply detection (limit test) rather than quantitation, use the following optimized parameters to maximize Signal-to-Noise (S/N) per unit time:

-

Pulse Angle: 30° (Ernst Angle approximation for long

). -

Relaxation Delay (

): 2–5 seconds (Accepting saturation). -

Decoupling: Inverse Gated (if integration is needed) or Standard Waltz-16 (if only detection is needed).

-

Scans (NS): High count (e.g., >1024) to overcome the lack of NOE enhancement.

Regulatory & Safety Context (ICH Q3C)

In modern drug development, identifying the

Safety Profile & Limits

-

Classification: Class 1 (Solvents to be avoided).

-

Toxicity: Known human carcinogen; hepatotoxic.

-

Concentration Limit: 4 ppm .

Analytical Implication

Because the regulatory limit (4 ppm) is far below the sensitivity of standard

-

Screening:

NMR can identify gross contamination during process development. -

Release Testing: Must be performed via Headspace Gas Chromatography (GC-FID/MS) to achieve the required Limit of Quantitation (LOQ).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation mechanisms).[3][4][2]

-

International Council for Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. [Link]

- Lyerla, J. R., & Levy, G. C. (1974). Carbon-13 Nuclear Spin Relaxation. Topics in Carbon-13 NMR Spectroscopy, 1, 79-148.

Sources

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Nuclear magnetic resonance spectroscopy. Carbon-13 spin-lattice relaxation time measurements of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spin-Lattice Relaxation Time Measurements of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum of Carbon-13C Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This technique is indispensable in modern chemistry, biochemistry, and drug development for molecular weight determination and structural elucidation. A key feature of mass spectrometry is its ability to resolve isotopes, providing a unique isotopic signature for molecules. This guide offers a detailed exploration of the mass spectrum of carbon tetrachloride, with a special focus on its Carbon-13 labeled analogue, ¹³CCl₄. Understanding the mass spectrum of isotopically labeled compounds is crucial for their use as tracers in metabolic studies, environmental fate analysis, and as internal standards in quantitative assays.

The Foundational Role of Natural Isotopic Abundance

The mass spectrum of any chlorine-containing compound is profoundly influenced by the natural isotopic distribution of chlorine. Chlorine exists as two stable isotopes: ³⁵Cl and ³⁷Cl. The natural abundance of these isotopes is approximately 75.76% for ³⁵Cl and 24.24% for ³⁷Cl, leading to a roughly 3:1 ratio.[1] This isotopic distribution gives rise to a characteristic pattern of peaks in the mass spectrum for any ion containing chlorine atoms.

For a molecule with n chlorine atoms, the resulting mass spectrum will exhibit a cluster of peaks at M, M+2, M+4, ..., M+2n, where M is the mass of the ion with all ³⁵Cl isotopes. The relative intensities of these peaks can be predicted based on the binomial expansion of (a + b)ⁿ, where 'a' is the abundance of ³⁵Cl and 'b' is the abundance of ³⁷Cl.

Mass Spectrum of Unlabeled Carbon Tetrachloride (¹²CCl₄)

Before delving into the specifics of ¹³CCl₄, it is instructive to first understand the mass spectrum of unlabeled carbon tetrachloride. The molecular weight of CCl₄ is determined by the isotopes of both carbon (¹²C and ¹³C) and chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight using the most abundant isotopes (¹²C and ³⁵Cl) is 152 Da.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the carbon tetrachloride molecule loses an electron to form the molecular ion, CCl₄⁺•. This molecular ion is energetically unstable and undergoes fragmentation.[2]

Molecular Ion Cluster of ¹²CCl₄

Due to the presence of four chlorine atoms, the molecular ion of CCl₄ appears as a cluster of five major peaks. The theoretical relative intensities of these peaks, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes, are presented in the table below.

| Ion | Isotopic Composition | Nominal m/z | Theoretical Relative Intensity |

| [¹²C³⁵Cl₄]⁺ | 4 x ³⁵Cl | 152 | 100 |

| [¹²C³⁵Cl₃³⁷Cl]⁺ | 3 x ³⁵Cl, 1 x ³⁷Cl | 154 | 131 |

| [¹²C³⁵Cl₂³⁷Cl₂]⁺ | 2 x ³⁵Cl, 2 x ³⁷Cl | 156 | 64 |

| [¹²C³⁵Cl³⁷Cl₃]⁺ | 1 x ³⁵Cl, 3 x ³⁷Cl | 158 | 14 |

| [¹²C³⁷Cl₄]⁺ | 4 x ³⁷Cl | 160 | 1 |

Fragmentation Pattern of ¹²CCl₄

The primary fragmentation pathway for the CCl₄⁺• molecular ion involves the successive loss of chlorine radicals (Cl•) or chlorine molecules (Cl₂).[3] The most abundant fragment ion is typically [CCl₃]⁺.

The major fragment ions observed in the mass spectrum of ¹²CCl₄ are:

-

[CCl₃]⁺: This ion cluster arises from the loss of a single chlorine radical from the molecular ion. The most intense peak in this cluster is at m/z 117 (¹²C³⁵Cl₃).

-

[CCl₂]⁺•: Formed by the loss of two chlorine radicals or a Cl₂ molecule. The most intense peak in this cluster is at m/z 82 (¹²C³⁵Cl₂).

-

[CCl]⁺: Results from the loss of three chlorine radicals. The most intense peak in this cluster is at m/z 47 (¹²C³⁵Cl).

-

[Cl]⁺: The chlorine cation itself, showing peaks at m/z 35 and 37.

Each of these fragment ions also exhibits a characteristic isotopic pattern due to the presence of chlorine atoms.

Caption: Fragmentation pathway of ¹²CCl₄⁺•.

Mass Spectrum of Carbon-13C Tetrachloride (¹³CCl₄)

When the central carbon atom in carbon tetrachloride is the ¹³C isotope, the mass of the molecule and all its carbon-containing fragments are shifted by +1 atomic mass unit (amu) compared to their ¹²C counterparts.[4] This predictable mass shift is the cornerstone of stable isotope labeling studies.

Molecular Ion Cluster of ¹³CCl₄

The molecular ion cluster for ¹³CCl₄ will be shifted to higher m/z values by 1 unit.

| Ion | Isotopic Composition | Nominal m/z | Theoretical Relative Intensity |

| [¹³C³⁵Cl₄]⁺ | 1 x ¹³C, 4 x ³⁵Cl | 153 | 100 |

| [¹³C³⁵Cl₃³⁷Cl]⁺ | 1 x ¹³C, 3 x ³⁵Cl, 1 x ³⁷Cl | 155 | 131 |

| [¹³C³⁵Cl₂³⁷Cl₂]⁺ | 1 x ¹³C, 2 x ³⁵Cl, 2 x ³⁷Cl | 157 | 64 |

| [¹³C³⁵Cl³⁷Cl₃]⁺ | 1 x ¹³C, 1 x ³⁵Cl, 3 x ³⁷Cl | 159 | 14 |

| [¹³C³⁷Cl₄]⁺ | 1 x ¹³C, 4 x ³⁷Cl | 161 | 1 |

Fragmentation Pattern of ¹³CCl₄

The fragmentation pathways of ¹³CCl₄ are analogous to those of ¹²CCl₄. However, each carbon-containing fragment will have an m/z value that is one unit higher.

Caption: Fragmentation pathway of ¹³CCl₄⁺•.

Comparative m/z Values of Major Fragments

The following table provides a direct comparison of the nominal m/z values for the most abundant isotopologues of the major fragments from ¹²CCl₄ and ¹³CCl₄.

| Fragment Ion | ¹²C-Containing Fragment (m/z) | ¹³C-Containing Fragment (m/z) | Mass Shift (amu) |

| [CCl₃]⁺ (all ³⁵Cl) | 117 | 118 | +1 |

| [CCl₂]⁺• (all ³⁵Cl) | 82 | 83 | +1 |

| [CCl]⁺ (all ³⁵Cl) | 47 | 48 | +1 |

This consistent +1 mass shift for all carbon-containing fragments is a definitive indicator of ¹³C labeling.

Experimental Protocol for Mass Spectrometry of Carbon Tetrachloride

The following is a generalized protocol for acquiring the electron ionization (EI) mass spectrum of carbon tetrachloride.

1. Sample Preparation:

- Due to its volatility, carbon tetrachloride can be introduced into the mass spectrometer via a direct insertion probe with a heated inlet or through a gas chromatography (GC) system.

- For direct infusion, a dilute solution of CCl₄ in a volatile, non-interfering solvent (e.g., methanol or hexane) is prepared.

2. Mass Spectrometer Setup:

- Ionization Mode: Electron Impact (EI).

- Electron Energy: Typically 70 eV to induce reproducible fragmentation.

- Ion Source Temperature: Maintained at a temperature sufficient to keep the sample in the gas phase (e.g., 200-250 °C).

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

- Mass Range: Scan from a low m/z (e.g., 30) to a value that encompasses the molecular ion cluster (e.g., 200).

3. Data Acquisition:

- Introduce a small amount of the sample into the ion source.

- Acquire the mass spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.

- A background spectrum (without the sample) should be acquired and subtracted from the sample spectrum to remove contributions from background contaminants.

4. Data Analysis:

- Identify the molecular ion cluster.

- Identify the major fragment ion clusters.

- Analyze the isotopic patterns to confirm the number of chlorine atoms in each fragment.

- For ¹³CCl₄, confirm the +1 m/z shift for all carbon-containing fragments relative to the known spectrum of ¹²CCl₄.

Conclusion

The mass spectrum of Carbon-13C tetrachloride is a clear and illustrative example of the effects of isotopic labeling in mass spectrometry. The predictable +1 amu shift in the molecular ion and all carbon-containing fragments, combined with the characteristic isotopic patterns of the chlorine atoms, provides an unambiguous signature for this molecule. This detailed understanding is vital for researchers utilizing ¹³CCl₄ in quantitative studies and for elucidating reaction mechanisms and metabolic pathways. The principles outlined in this guide are broadly applicable to the mass spectral analysis of other isotopically labeled compounds.

References

-

Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]

-

Bews, J. R., & Glidewell, C. (1981). Molecular fragmentations. Pt. 4. The mass spectral fragmentation of carbon tetrachloride. Journal of Molecular Structure, 71, 287-296. [Link]

-

Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646–6651. [Link]

-

Clark, J. (2014). Fragmentation patterns in mass spectra. Chemguide. [Link]

Sources

The Enduring Bond: An In-depth Technical Guide to the Stability of Carbon-13 Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of scientific research and pharmaceutical development, Carbon-13 (¹³C) labeled compounds are indispensable tools. From elucidating metabolic pathways to serving as robust internal standards in quantitative bioanalysis, their utility is predicated on a fundamental assumption: that they are stable and reliable surrogates for their unlabeled counterparts. This guide, born from the intersection of synthetic chemistry, analytical science, and regulatory understanding, delves into the critical aspects of the stability of ¹³C-labeled compounds. We will explore the theoretical underpinnings of their inherent stability, the potential pathways of degradation, and the rigorous methodologies required to ensure their integrity throughout their lifecycle.

The Foundation of Stability: Understanding the ¹³C Isotope

Carbon-13 is a stable, non-radioactive isotope of carbon, containing six protons and seven neutrons. This additional neutron imparts a greater mass compared to the more abundant ¹²C isotope but does not alter the element's chemical properties in a significant way.[1] This principle is the cornerstone of its use as a tracer; the labeled compound is expected to behave identically to the native compound in biological and chemical systems.[1]

However, the increased mass of the ¹³C atom does lead to a subtle but significant phenomenon known as the Kinetic Isotope Effect (KIE) . Bonds involving ¹³C have a slightly lower zero-point energy and are therefore stronger than the corresponding bonds with ¹²C. This means that reactions where a C-C or C-H bond is broken in the rate-determining step will proceed slightly slower for a ¹³C-labeled molecule. While often negligible in many applications, a profound understanding of the KIE is crucial in highly sensitive metabolic flux analyses and in interpreting the stability of a labeled position, particularly when it is adjacent to a reactive center.

Factors Influencing the Stability of ¹³C-Labeled Compounds

The stability of a ¹³C-labeled compound is a function of both its intrinsic chemical nature and the external environment to which it is exposed. While ¹³C itself is inherently stable, the molecule it is incorporated into can be susceptible to degradation. The primary factors to consider are:

-

Chemical Structure: The inherent reactivity of the molecule is the most significant determinant of its stability. Functional groups prone to hydrolysis, oxidation, or other transformations will be the primary sites of degradation, irrespective of the isotopic label.

-

Position of the Label: The stability of the isotopic label itself is of paramount importance. While the carbon-carbon backbone is generally robust, labels on or adjacent to labile functional groups could potentially be lost or "scramble" to other positions within the molecule under certain conditions.

-

Storage Conditions: Like any chemical compound, ¹³C-labeled molecules are susceptible to degradation from environmental factors. Temperature, light, and humidity can all accelerate decomposition.[2]

-

Formulation and Matrix Effects: The chemical environment surrounding the labeled compound can significantly impact its stability. This includes the solvent system, the presence of excipients in a drug product, and the biological matrix in which it is analyzed.

The Specter of Instability: Degradation Pathways and Isotopic Scrambling

Ensuring the fidelity of ¹³C-labeled compounds requires a thorough understanding of how they might degrade. Forced degradation studies, where the compound is subjected to harsh conditions, are essential for identifying potential degradation products and pathways.[2][3]

Chemical Degradation

The chemical degradation of a ¹³C-labeled compound will generally mirror that of its unlabeled counterpart. Common degradation pathways include:

-

Hydrolysis: Esters, amides, lactones, and other susceptible functional groups can be cleaved in the presence of water, particularly under acidic or basic conditions.

-

Oxidation: Functional groups such as aldehydes, alcohols, and electron-rich aromatic systems can be susceptible to oxidation, which can be initiated by exposure to air, peroxides, or certain metal ions.

-

Photodegradation: Exposure to light, particularly in the ultraviolet range, can provide the energy to initiate photochemical reactions, leading to degradation.

Isotopic Scrambling

A unique stability concern for isotopically labeled compounds is the potential for isotopic scrambling , where the ¹³C label migrates from its original position to other positions within the molecule. This can occur through various intramolecular rearrangement reactions, often facilitated by acidic or basic conditions, or thermal stress. While less common for the robust carbon skeleton, it is a possibility that must be considered, especially for molecules with certain structural motifs that can undergo rearrangements.

A Framework for Stability Assessment: Methodologies and Protocols

A robust stability testing program is essential to ensure the integrity of ¹³C-labeled compounds. This program should be designed to evaluate both the chemical stability of the molecule and the stability of the isotopic label.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step in assessing the stability of a ¹³C-labeled compound.[3] The goal is to induce degradation to an extent that allows for the identification of potential degradation products and the development of stability-indicating analytical methods.[3]

Table 1: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 60°C |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60°C |

| Oxidation | 0.1% to 3% H₂O₂ at room temperature |

| Thermal Degradation | Dry heat at elevated temperatures (e.g., 60-80°C) |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines |

Note: The extent of degradation should ideally be in the range of 5-20% to allow for the detection of degradation products without completely consuming the parent compound.[2]

Analytical Techniques for Stability Assessment

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive stability assessment.

LC-MS is the workhorse for stability studies, offering the ability to separate the parent compound from its degradation products and provide mass information for their identification.

Experimental Protocol: LC-MS for Stability Assessment of a ¹³C-Labeled Compound

-

Sample Preparation:

-

Prepare a stock solution of the ¹³C-labeled compound in a suitable solvent.

-

Subject aliquots of the stock solution to forced degradation conditions as outlined in Table 1.

-

Neutralize the acidic and basic stress samples.

-

Prepare a control (unstressed) sample and a blank (solvent) sample.

-

Dilute all samples to an appropriate concentration for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is often a good starting point.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., 0.1% formic acid) is typically used.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.[4]

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Polarity: Both positive and negative ion modes should be evaluated.

-

Scan Mode: Full scan mode is used to identify unknown degradation products. Multiple Reaction Monitoring (MRM) can be used for quantitative analysis of the parent compound and known degradants.[4]

-

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

-

Examine the mass spectra of the degradation products to determine their molecular weights and propose potential structures.

-

Assess the isotopic purity of the parent compound in the stressed samples by examining its mass spectrum. Any significant change in the isotopic distribution could indicate isotopic scrambling or degradation.

-

NMR spectroscopy is a powerful tool for the structural elucidation of degradation products and for directly assessing the position and stability of the ¹³C label.[5]

Experimental Protocol: ¹³C-NMR for Stability Assessment

-

Sample Preparation:

-

Prepare a concentrated solution of the stressed sample in a suitable deuterated solvent. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

-

NMR Analysis:

-

¹³C NMR: Acquire a quantitative ¹³C NMR spectrum. This will provide information on the overall structure of the degradation products and can be used to quantify the amount of parent compound remaining.

-

2D NMR (HSQC, HMBC): These experiments are invaluable for elucidating the structure of unknown degradation products by providing information on C-H and long-range C-H correlations.

-

Isotope-Edited NMR: Specialized NMR techniques can be used to specifically probe the ¹³C-labeled sites and assess for any isotopic scrambling.[6]

-

Regulatory Landscape and Best Practices

For researchers in the pharmaceutical industry, adherence to regulatory guidelines is paramount. While there are no specific guidelines dedicated solely to the stability of ¹³C-labeled compounds, the principles outlined in the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for stability testing of drug substances and products are applicable.[3]

When a ¹³C-labeled compound is used as an internal standard in a regulated bioanalytical method, its stability must be thoroughly evaluated as part of the method validation.[7] The FDA's Bioanalytical Method Validation guidance provides a framework for these assessments.[7]

Best Practices for Ensuring the Stability of ¹³C-Labeled Compounds:

-

Sourcing and Characterization: Obtain labeled compounds from reputable suppliers who provide a comprehensive certificate of analysis detailing the chemical and isotopic purity.

-

Proper Storage: Store labeled compounds according to the manufacturer's recommendations, typically at low temperatures and protected from light.

-

Solution Stability: Evaluate the stability of the compound in the solvents used for stock and working solutions.

-

Freeze-Thaw Stability: Assess the stability of the compound after multiple freeze-thaw cycles.

-

Long-Term Stability: For critical reagents, conduct long-term stability studies under the intended storage conditions.

Conclusion: A Commitment to Quality

The stability of Carbon-13 labeled compounds is not merely a technical consideration; it is a fundamental prerequisite for the generation of reliable and reproducible scientific data. By understanding the underlying principles of their stability, the potential pathways of degradation, and by implementing rigorous analytical methodologies for their assessment, researchers can ensure the integrity of these invaluable tools. This commitment to quality is essential for advancing our understanding of complex biological systems and for the development of safe and effective medicines.

References

- Bueschl, C., Krska, R., & Schuhmacher, R. (2013). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management.

-

Cocuron, J.-C. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]

- Dal Molin, M., Gasparini, G., Scrimin, P., Rastrelli, F., & Prins, L. J. (2011). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.

- Edison, A. S., Clendinen, C. S., & Stupp, G. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6.

- Fan, T. W.-M., & Lane, A. N. (2011). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Metabolites, 1(1), 40–57.

- FDA. (2018).

- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

- Gauthier, J. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. KCAS Bioanalytical & Biomarker Services.

- Häubl, G., Berthiller, F., Krska, R., & Schuhmacher, R. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692–696.

- Kim, D.-H., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(13), 3133–3142.

- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Sasaki, K., et al. (2011). Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats. Analytical Biochemistry, 414(1), 122–128.

-

Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.

- Tautenhahn, R., et al. (2011).

- Tofade, T. S. (2020).

-

UNT Research. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]

- Wyss, D. F., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4560–4566.

- U.S. Food and Drug Administration. (2018).

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

Strategic Utilization of 13C-Isotopic Labeling: From Synthesis to Systems Biology

Introduction

The utilization of Carbon-13 (

This guide details the operational principles of

Part 1: The Physics of Detection

To design effective experiments, one must understand the detection limits imposed by physics.

Mass Spectrometry (MS)

In MS, the substitution of

-

Key Concept: Isotopologues . Molecules that differ only in their isotopic composition (e.g., M+0, M+1, M+2).

-

Challenge: Natural abundance correction. Since 1.1% of all carbon is naturally

, "background" noise must be mathematically subtracted to determine true enrichment.

Nuclear Magnetic Resonance (NMR)

is NMR silent (spin 0).-

Key Concept: Scalar Coupling (

-coupling) . In uniformly labeled samples, adjacent

Part 2: Synthesis Strategies

Obtaining the labeled precursor is the first bottleneck. The choice between chemical and biosynthetic synthesis depends on the complexity of the target molecule.

Comparative Analysis of Synthesis Methods

| Feature | Chemical Synthesis | Biosynthetic (Enzymatic) Synthesis |

| Precursor | Simple gases ( | Labeled substrates (e.g., |

| Specificity | High (Site-specific labeling) | Variable (Uniform or scrambled labeling) |

| Yield | High for small molecules | Lower, requires purification from biomass |

| Cost | High initial setup, low scaling cost | High substrate cost, expensive purification |

| Application | Drug tracers, metabolic probes | Uniformly labeled proteins/RNA for NMR |

Workflow: Chemical Incorporation of

The following diagram illustrates the decision logic and workflow for synthesizing a

Figure 1: Decision logic for synthesizing

Part 3: Metabolic Flux Analysis ( -MFA)

This is the "gold standard" for quantifying intracellular reaction rates (fluxes) in living systems.[1] Static metabolite levels (pool sizes) do not indicate pathway activity; flux does.

The Principle of Atom Mapping

By feeding cells a specifically labeled substrate (e.g.,

Protocol: Steady-State -MFA in Adherent Cancer Cells

Objective: Determine the ratio of Glycolysis vs. Pentose Phosphate Pathway (PPP) flux.

-

Tracer Selection:

-

Use

-Glucose. -

Why? Cleavage by glycolysis produces different fragment masses compared to decarboxylation via the oxidative PPP.

-

-

Cell Culture & Labeling:

-

Seed cells in 6-well plates.

-

Switch media to glucose-free DMEM supplemented with 10mM

-Glucose. -

Critical Step: Incubate for 5-6 cell doublings to ensure "isotopic steady state" (where the label enrichment in metabolites is constant).

-

-

Metabolism Quenching:

-

Rapidly aspirate media.

-

Immediately wash with ice-cold saline (0.9% NaCl).

-

Add 80% Methanol/Water (pre-chilled to -80°C) directly to the plate.

-

Causality: Metabolism turns over in milliseconds. Warm solvents or slow washing will alter the metabolic snapshot (e.g., ATP hydrolysis).

-

-

Extraction & Derivatization:

-

Scrape cells, vortex, and centrifuge (14,000 x g, 4°C).

-

Evaporate supernatant under nitrogen.

-

Derivatize (e.g., Methoxyamine + MSTFA) for GC-MS analysis.

-

-

Data Acquisition:

-

Measure Mass Isotopomer Distributions (MIDs) of proteinogenic amino acids (Alanine, Glutamate).

-

Flux Logic Visualization

The diagram below maps the flow of carbon atoms from Glucose to Pyruvate, highlighting how different pathways result in distinct isotopic signatures.

Figure 2: Atom mapping logic. Glycolysis produces M+2 Pyruvate from [1,2-13C] Glucose, while PPP results in M+1 Pyruvate due to the loss of the first carbon as CO2.

Part 4: Data Processing & Correction

Raw MS data is not flux. It is a mix of tracer enrichment and natural abundance.

Natural Abundance Correction

Before modeling, you must subtract the signal from naturally occurring

-

The Matrix Method:

Where -

Software: Tools like IsoCor or Metran are standard for this correction [1].

References

-

Antoniewicz, M. R. (2015).[2] Methods in Molecular Biology. 13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments. [Link]

-

Young, J. D. (2014).[3] Current Opinion in Biotechnology. Metabolic flux analysis with 13C-labeling: demonstration of the precision of flux estimates. [Link]

-

BMRB. (2023). Biological Magnetic Resonance Data Bank: Metabolomics Standards. [Link]

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using Carbon-13C tetrachloride in metabolic flux analysis

Application Note: High-Resolution Metabolic Flux Analysis in Carbon Tetrachloride (

Executive Summary & Strategic Distinction

Carbon tetrachloride (

To utilize Carbon-13 in this context, researchers must distinguish between two distinct experimental architectures:

-

The Direct Tracer Method (

): Using isotopically labeled -

The Metabolic Impact Method (MFA with

Stressor): Using

This guide prioritizes the Metabolic Impact Method , as it is the primary workflow for validating hepatoprotective drugs, but also details the Direct Tracer synthesis for mechanistic toxicology.

Mechanistic Grounding: The Bioactivation Pathway

Understanding the flux requires mapping the atomic fate of

-

Step 1:

is metabolized by CYP2E1 in the endoplasmic reticulum. -

Step 2: It loses a chloride ion to form the trichloromethyl radical (

). -

Step 3: This radical reacts with

to form the trichloromethyl peroxyl radical ( -

Step 4 (Flux Relevance): The cascade collapses mitochondrial membrane potential, halting the TCA cycle and forcing a shift to anaerobic glycolysis (Warburg-like effect).

Figure 1: The causal pathway from

Protocol A: The Metabolic Impact Method (Standard Drug Dev Workflow)

Objective: Quantify how a drug candidate restores central carbon metabolism in a

Experimental Design

| Group | Pre-Treatment | Inducer (IP Injection) | Tracer (IV/Oral) | Endpoint |

| Control | Vehicle | Corn Oil (1 mL/kg) | Baseline Flux | |

| Model | Vehicle | Injury Flux | ||

| Therapeutic | Drug Candidate | Restored Flux? |

Step-by-Step Workflow

-

Induction (Time

):-

Administer

intraperitoneally (IP).[4] -

Critical Note: Pure

is too volatile and toxic. Dilute 1:4 or 1:9 in olive oil or corn oil to ensure slow release and prevent immediate mortality.

-

-

Wait Period:

-

Acute Model: 24 hours (Peak necrosis).

-

Chronic Model: 2x/week for 4–8 weeks (Fibrosis).

-

-

Tracer Infusion (Time

):-

Fast animals for 6 hours to deplete glycogen.

-

Inject

(2 g/kg) as a bolus or continuous infusion to achieve isotopic steady state (approx. 2 hours).

-

-

Sample Collection:

-

Quenching: Rapidly harvest liver tissue and clamp in liquid nitrogen (

seconds) to stop enzymatic activity. -

Extract polar metabolites using Methanol:Water:Chloroform (2:1:1).

-

Analytical Readout (GC-MS/LC-MS)

Analyze the Mass Isotopomer Distribution (MID) of key TCA intermediates:

-

Citrate (

): Indicates flux from Pyruvate Dehydrogenase (PDH). -

Lactate (

): Indicates anaerobic glycolysis (damage marker). -

Malate (

): Indicates Pyruvate Carboxylase (PC) anaplerosis (gluconeogenesis).

Protocol B: The Direct Tracer Method ( )

Objective: Track the specific bioactivation rate of

Rationale

Since

Protocol

-

Preparation:

-

Obtain

(commercially available from isotope suppliers like Cambridge Isotope Labs). -

Prepare a microsome incubation assay (In Vitro) or IP injection (In Vivo).

-

-

In Vitro CYP2E1 Assay:

-

Incubate liver microsomes with NADPH and

. -

Trap: Use a sealed vessel with a KOH trap to capture evolved

.

-

-

Analysis:

-

Adduct Quantification: Digest microsomes/tissue. Use Isotope Ratio Mass Spectrometry (IRMS) to measure total

enrichment in the lipid fraction (lipid peroxidation adducts). -

Flux Calculation: The rate of

incorporation into lipids is a direct proxy for CYP2E1 activity.

-

Data Interpretation & Expected Results

The following table summarizes how to interpret MFA data in a

| Metabolite / Flux | Change in | Mechanism | Drug Effect (Desired) |

| Lactate ( | High Increase | Mitochondrial damage forces cell to rely on glycolysis (Warburg effect). | Reduction to baseline. |

| Citrate ( | Decrease | Blocked entry into TCA cycle due to PDH inhibition or enzyme leakage. | Increase (Restoration of TCA). |

| Succinate | Accumulation | Complex II dysfunction often leads to succinate buildup. | Normalization. |

| High | Direct radical attack on membranes (Protocol B). | Reduction (Scavenging effect). |

Visualizing the Flux Shift

Figure 2: Comparative flux maps.

Critical Troubleshooting & Safety

-

Isotopic Purity: For Protocol B (

), ensure -

Vehicle Control: Never use DMSO as a vehicle for

in metabolic studies. DMSO has antioxidant properties and can scavenge hydroxyl radicals, artificially protecting the liver and invalidating the metabolic model. Use Corn Oil or Olive Oil. -

Hyperpolarized Imaging: If using Hyperpolarized

(MRI), the window of detection is only 60–90 seconds. This method is superior for seeing live necrosis but requires specialized hardware (DNP-MRI).

References

-

Weber, L. W., et al. (2003). "Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model." Critical Reviews in Toxicology.

-

Josan, S., et al. (2015). "Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate." NMR in Biomedicine.

-

Hensley, C. T., et al. (2016). "Metabolic Heterogeneity in Human Lung Tumors." Cell. (Demonstrates the standard 13C-Glucose infusion protocols adaptable for liver toxicity).

-

Knock, B., et al. (2025). "Protective Effects of COG133 on Carbon Tetrachloride‐Induced Acute Liver Injury." PMC. (Recent application of metabolic markers in CCl4 models).

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The course of CCl4 induced hepatotoxicity is altered in mGSTA4-4 null (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Precision Quantitation of Carbon Tetrachloride via Isotope Dilution GC/MS using

Application Note: AN-2026-CCL4-IDMS

Executive Summary

Carbon tetrachloride (

This protocol details the application of Isotope Dilution Mass Spectrometry (IDMS) using Carbon-13 labeled Carbon Tetrachloride (

Scientific Principles & Mechanism

The "Impossible" Deuterated Standard

For most Volatile Organic Compounds (VOCs), deuterated analogs (e.g., Benzene-d6) are the standard choice. However,

We utilize

Mass Spectral Logic

does not typically show a strong molecular ion (-

Native

(Analyte): The dominant ion is -

(Internal Standard): The dominant ion is

Crucial Interference Check:

-

Does IS interfere with Analyte? The IS (m/z 118) cannot fragment down to m/z 117. There is zero contribution from the standard to the analyte signal.

-

Does Analyte interfere with IS? Native

contains ~1.1% natural

Experimental Protocol

Materials & Reagents

-

Analyte: Carbon Tetrachloride (Certified Reference Material).

-

Internal Standard: Carbon Tetrachloride-

(Isotopic Purity -

Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) (Headspace Grade).

-

Note: DMSO is preferred for water-insoluble drug substances; Water is preferred for environmental samples.

-

Sample Preparation (Headspace)

This method utilizes Static Headspace (SHS) to eliminate non-volatile matrix interferences.

-

Stock IS Solution: Prepare

at 100 µg/mL in Diluent. -

Working IS Solution: Dilute Stock to 1 µg/mL.

-

Sample Blending:

-

Weigh 100 mg of sample (drug substance or soil) into a 20 mL HS vial.

-

Add 5.0 mL of Diluent.

-

Spike: Add 50 µL of Working IS Solution (Final IS conc: 10 ng/mL in vial).

-

Seal immediately with PTFE/Silicone septa.

-

GC/MS Instrumentation Parameters

-

System: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quadrupole).

-

Column: DB-624 or ZB-624 (30m

0.25mm

Gas Chromatograph (GC):

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split 10:1 @ 220°C.

-

Oven Program:

-

40°C hold for 3 min.

-

Ramp 10°C/min to 120°C.

-

Ramp 25°C/min to 240°C (Bake out).

-

Headspace Autosampler:

-

Incubation: 80°C for 20 minutes (Equilibrium is critical).

-

Syringe Temp: 90°C.

-

Transfer Line: 100°C.

Mass Spectrometer (MS):

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Mode: SIM (Selected Ion Monitoring).

SIM Acquisition Table

Precision relies on monitoring the correct isotopic clusters.

| Compound | Type | Dwell Time | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

| Target | 50 ms | 117.0 | 119.0 | 121.0 | |

| IS | 50 ms | 118.0 | 120.0 | 122.0 |

Workflow Visualization

The following diagram illustrates the self-validating logic of the IDMS workflow. The

Caption: Figure 1: IDMS Workflow. The

Data Analysis & Calculation

Quantification is performed using the Relative Response Factor (RRF) .

Where:

- = Area of Native Quant Ion (m/z 117)

- = Area of IS Quant Ion (m/z 118)

- = Concentration of Native Standard

- = Concentration of Internal Standard[1]

Final Concentration Calculation:

Validation Criteria (Self-Validating System)

-

Retention Time Match: The Retention Time (RT) of the Native and

peaks must match within -

Ion Ratio Stability: The ratio of Quant/Qual ions (e.g., 117/119) should not deviate by >20% from the reference standard.

-

IS Recovery: Monitor the absolute area of m/z 118. A drop of >50% indicates a leak or severe matrix suppression.

References

-

U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.[2][3] USP-NF. [Link]

-

U.S. Environmental Protection Agency (EPA). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5] SW-846 Update VI. [Link]

-

National Institute of Standards and Technology (NIST). Carbon Tetrachloride Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. [Link]

-

International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. [Link]

Sources

Application Notes and Protocols for Quantitative Proteomics Using ¹³C Labeled Standards

Introduction: The Foundation of Precise Protein Quantification

In the dynamic fields of proteomics, drug discovery, and clinical research, the ability to accurately quantify changes in protein abundance is paramount. While various methods exist, the use of stable isotope-labeled internal standards, particularly those incorporating Carbon-13 (¹³C), has emerged as a gold standard for achieving high precision and accuracy in mass spectrometry (MS)-based proteomics.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing ¹³C labeled standards in quantitative proteomics, with a primary focus on the widely adopted Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.

The fundamental principle behind stable isotope labeling is the introduction of a known mass difference between proteins from different experimental conditions.[2] This is achieved by incorporating "heavy" isotopes, such as ¹³C, into the proteins of one cell population, while a control population incorporates the natural "light" isotopes.[3][4] When the samples are mixed and analyzed by mass spectrometry, the chemically identical peptides from the different conditions are detected as pairs of peaks with a specific mass shift. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the original samples. This co-analysis of labeled and unlabeled peptides minimizes experimental variability that can be introduced during sample preparation and analysis, leading to highly reliable and reproducible quantification.[4][5]

Methodologies for Incorporating ¹³C Labeled Standards

There are two primary strategies for introducing ¹³C labeled standards into a proteomics workflow: metabolic labeling and the use of synthetic labeled peptides or proteins.

Metabolic Labeling: The SILAC Approach

SILAC is a powerful in vivo metabolic labeling technique where cells are cultured in a medium containing "heavy" ¹³C-labeled essential amino acids, typically L-lysine and L-arginine.[3][6] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins, resulting in a proteome where every protein is labeled.[4] This method is highly accurate because the light and heavy samples are combined at the very beginning of the experimental workflow, often at the cell or protein lysate stage.[7] This ensures that both samples are subjected to the exact same processing steps, minimizing downstream quantitative errors.[4]

Advantages of SILAC:

-

High Accuracy and Precision: Mixing samples early in the workflow minimizes experimental variability.[4][7]

-

In Vivo Labeling: Reflects the true biological state of the proteome.[8][9]

-

Versatility: Applicable to a wide range of cell lines and can be used to study various biological processes, including protein turnover and post-translational modifications.[3][10]

Synthetic Labeled Peptides and Proteins: The AQUA Strategy

For absolute quantification of specific proteins, the Absolute QUAntification (AQUA) strategy is employed.[6] This method involves spiking a known amount of a synthetic, stable isotope-labeled peptide (typically ¹³C and/or ¹⁵N) that is identical in sequence to a target peptide from the protein of interest into the sample.[6] By comparing the MS signal of the endogenous "light" peptide to the "heavy" synthetic standard, the absolute quantity of the target protein can be determined.[6][11] Similarly, full-length, heavy-labeled proteins can be used as internal standards, which has the advantage of accounting for variability in enzymatic digestion efficiency.[6][12][13]

Advantages of AQUA:

-

Absolute Quantification: Provides the absolute amount of a protein in a sample.[6]

-

Targeted Analysis: Ideal for validating biomarkers and studying specific proteins of interest.

-

Flexibility: Can be applied to any sample type, including tissues and body fluids.[10]

Experimental Workflow: A Detailed SILAC Protocol

This section provides a step-by-step protocol for a typical SILAC experiment, from cell culture to data analysis.

Phase 1: Cell Culture and Metabolic Labeling

The success of a SILAC experiment hinges on the complete incorporation of the heavy amino acids into the proteome.

Protocol:

-

Cell Line Selection and Media Preparation:

-

Select a cell line that is auxotrophic for the amino acids to be used for labeling (typically lysine and arginine).

-